molecular formula C21H20FNO5 B2357282 4-(2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione CAS No. 905430-66-2

4-(2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione

Número de catálogo: B2357282
Número CAS: 905430-66-2
Peso molecular: 385.391
Clave InChI: FUIOQWQUOUTFMF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 4-(2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione is a benzoxazepine-dione derivative characterized by:

  • A benzoxazepine-dione core, a seven-membered heterocyclic ring fused to a benzene ring, with two ketone groups at positions 3 and 3.
  • A 2-propyl substituent at position 2 of the benzoxazepine ring.
  • A 2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl side chain at position 4, introducing a fluorinated aromatic moiety.

Propiedades

IUPAC Name

4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO5/c1-3-6-19-21(26)23(20(25)14-7-4-5-8-18(14)28-19)12-16(24)15-11-13(22)9-10-17(15)27-2/h4-5,7-11,19H,3,6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIOQWQUOUTFMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=C(C=CC(=C3)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 4-(2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione , with CAS number 905430-66-2 , is a member of the oxazepine family and has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including pharmacological effects, toxicity, and therapeutic potential.

The molecular formula of the compound is C21H20FNO5C_{21}H_{20}FNO_5, with a molecular weight of 385.4 g/mol . The compound's structure incorporates a fluorinated methoxyphenyl moiety, which may contribute to its biological properties.

PropertyValue
CAS Number905430-66-2
Molecular FormulaC21H20FNO5
Molecular Weight385.4 g/mol

Pharmacological Effects

  • Analgesic Activity : Preliminary studies suggest that derivatives of oxazepines exhibit analgesic properties. For instance, compounds containing similar structural motifs have been evaluated through writhing and hot plate tests, indicating significant pain relief effects . The presence of the methoxy group in the structure is particularly noted for enhancing analgesic efficacy.
  • Anti-inflammatory Properties : Compounds within the oxazepine class have shown promise as anti-inflammatory agents. Molecular docking studies suggest that such compounds may interact effectively with COX-2 enzymes, which are pivotal in inflammatory pathways .
  • Cytotoxicity : The cytotoxic potential of related oxazepine derivatives has been assessed, revealing varying degrees of activity against cancer cell lines. These studies typically utilize MTT assays to determine cell viability post-treatment .

Toxicity Assessment

Acute toxicity evaluations are crucial for understanding the safety profile of any new pharmaceutical agent. The acute oral toxicity study of oxazepine derivatives indicated no lethal effects at tested doses in animal models . Histopathological examinations of preserved organs revealed no significant adverse effects, suggesting a favorable safety margin.

Study 1: Analgesic Activity Evaluation

In a comparative study involving various oxazepine derivatives, the compound demonstrated superior analgesic effects compared to standard analgesics in both writhing and hot plate tests. The median effective dose (ED50) was established, providing a quantifiable measure of its potency .

Study 2: Anti-inflammatory Mechanism Exploration

Molecular docking simulations were conducted to elucidate the binding affinities of the compound against COX-2 and other inflammatory mediators. The results indicated strong interactions with the active site of COX-2, suggesting a mechanism through which the compound may exert its anti-inflammatory effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations in Benzoxazepine-Dione Derivatives

Key structural analogs and their differences are summarized below:

Compound Name Molecular Formula Molecular Weight R₁ (Position 2) R₂ (Position 4 Side Chain) Key Differences Source
Target Compound C₂₁H₂₀FNO₅ 385.39 Propyl 5-Fluoro-2-methoxyphenyl-2-oxoethyl Reference compound -
2-Ethyl-4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione C₂₀H₁₈FNO₅ 371.36 Ethyl 5-Fluoro-2-methoxyphenyl-2-oxoethyl Shorter alkyl chain (ethyl vs. propyl)
4-(2-(2-Methoxy-5-methylphenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione C₂₂H₂₃NO₆ 397.43 Propyl 2-Methoxy-5-methylphenyl-2-oxoethyl Fluorine replaced with methyl group
1,5-Dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydrobenzo[b][1,4]oxazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-... Complex - - Coumarin-tetrazole hybrid Expanded heterocyclic system
Key Observations:

Alkyl Chain Length (R₁): The ethyl analog (C₂₀H₁₈FNO₅) has a lower molecular weight (371.36 vs. 385.39) and reduced lipophilicity compared to the target compound’s propyl group . This may influence pharmacokinetic properties such as metabolic stability or membrane permeability.

The fluoro-methoxy combination in the target compound may enhance metabolic resistance compared to non-fluorinated analogs, as fluorination often reduces oxidative degradation .

Core Modifications :

  • Derivatives like 4h () incorporate coumarin and tetrazole moieties, demonstrating the versatility of the benzoxazepine scaffold for hybrid molecule design .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.